Technical Whitepaper: 2-Bromo-5-ethoxybenzene-1-sulfonyl Chloride
Technical Whitepaper: 2-Bromo-5-ethoxybenzene-1-sulfonyl Chloride
A Versatile Bifunctional Scaffold for Medicinal Chemistry
Executive Summary
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS 1019115-70-8) represents a high-value pharmacophore scaffold characterized by its "orthogonal reactivity." Unlike simple aryl sulfonyl chlorides, this molecule possesses three distinct functional handles: a highly electrophilic sulfonyl chloride for rapid diversification, a bromo substituent primed for palladium-catalyzed cross-coupling, and an ethoxy group that modulates lipophilicity and electronic density.
This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis to ensure regiochemical purity, its physiochemical properties, and a validated roadmap for its application in parallel medicinal chemistry libraries.
Chemical Identity & Physiochemical Profile[1][2]
| Property | Specification |
| Chemical Name | 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride |
| CAS Number | 1019115-70-8 |
| Molecular Formula | C₈H₈BrClO₃S |
| Molecular Weight | 299.57 g/mol |
| SMILES | CCOC1=CC(=C(C=C1)Br)S(=O)(=O)Cl |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |
| Stability | Moisture sensitive; store under inert atmosphere at 2-8°C |
Structural Analysis: The molecule features a 1,2,4-substitution pattern. The ethoxy group (-OEt) at position 5 acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the ring. However, the sulfonyl chloride (-SO₂Cl) at position 1 is a strong electron-withdrawing group (EWG). The bromine (-Br) at position 2 provides steric bulk and a handle for further functionalization.
Synthesis Strategy: Ensuring Regiochemical Integrity
A critical pitfall in working with this scaffold is assuming it can be made via direct chlorosulfonation of 1-bromo-4-ethoxybenzene.
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The Trap (Direct EAS): Electrophilic Aromatic Substitution (EAS) on 1-bromo-4-ethoxybenzene is directed by the strong ortho/para directing ethoxy group. Chlorosulfonation typically occurs ortho to the ethoxy group (position 3), yielding the isomer 5-bromo-2-ethoxybenzenesulfonyl chloride (CAS 379255-01-3).
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The Solution (Diazotization): To achieve the 2-bromo-5-ethoxy substitution pattern (where the sulfonyl group is meta to the ethoxy group), one must utilize a Sandmeyer-type chlorosulfonation (Meerwein reaction) starting from the corresponding aniline.
Validated Synthetic Pathway
The synthesis begins with 2-bromo-5-ethoxyaniline (CAS 1307239-27-5).[1][2][3][4][5]
Figure 1: Regioselective synthesis via the Meerwein reaction avoids the isomer mixtures common in direct electrophilic substitution.
Orthogonal Reactivity & Applications
The power of this scaffold lies in its ability to undergo sequential, non-interfering reactions.
Phase 1: Sulfonamide Formation (The "Fast" Handle)
The sulfonyl chloride moiety is highly reactive toward nucleophiles (amines, alcohols). This reaction should typically be performed first because sulfonyl chlorides are hydrolytically unstable, whereas the resulting sulfonamides are robust.
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Reagent: Primary or secondary amines.
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Conditions: Mild base (Et₃N, Pyridine), DCM or THF, 0°C to RT.
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Outcome: Formation of a stable sulfonamide core.
Phase 2: Palladium-Catalyzed Coupling (The "Slow" Handle)
Once the sulfonamide is established, the aryl bromide remains intact. This site is now activated for Pd-catalyzed cross-coupling reactions.
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Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.
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Buchwald-Hartwig: Coupling with amines to create aniline derivatives.
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Conditions: Pd catalyst (e.g., Pd(dppf)Cl₂), Base (K₂CO₃), Heat (80-100°C).
Figure 2: Divergent reactivity pathways. The sulfonyl chloride must be engaged before the aryl bromide to prevent hydrolysis.
Experimental Protocols
A. General Procedure for Sulfonamide Synthesis
Note: This protocol assumes the use of a secondary amine.
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Preparation: Dissolve 2-bromo-5-ethoxybenzene-1-sulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) [0.2 M concentration].
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Addition: Cool the solution to 0°C. Add Triethylamine (1.5 equiv) followed by the Amine (1.1 equiv) dropwise.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Note: Sulfonyl chloride may not be visible on LC-MS due to hydrolysis; monitor for product formation).
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Workup: Dilute with DCM, wash with 1N HCl (to remove excess amine/base), followed by brine. Dry over Na₂SO₄ and concentrate.
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Purification: Flash chromatography (Hexanes/EtOAc).
B. General Procedure for Suzuki Coupling
Note: Performed on the sulfonamide intermediate generated above.
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Setup: In a microwave vial or sealed tube, combine the Bromo-sulfonamide intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Solvent: Add a degassed mixture of Dioxane/Water (4:1). Add K₂CO₃ (3.0 equiv).
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Reaction: Heat to 90°C for 12 hours (thermal) or 100°C for 1 hour (microwave).
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Workup: Filter through Celite, dilute with EtOAc, wash with water.
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Purification: Reverse-phase HPLC or silica chromatography.
Safety & Handling
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Corrosivity: As a sulfonyl chloride, this compound reacts with moisture on skin and mucous membranes to produce hydrochloric acid (HCl) and sulfonic acid. It causes severe skin burns and eye damage.
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Moisture Sensitivity: Store in a tightly sealed container, preferably under nitrogen or argon. Exposure to humid air will degrade the material to the corresponding sulfonic acid (white solid turning sticky/oily).
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
References
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Santa Cruz Biotechnology. 5-Bromo-2-ethoxy-benzenesulfonyl chloride (Isomer Comparison). Retrieved from (Note: Used for comparative isomer data).
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PubChem. 2-bromo-5-ethoxybenzene-1-sulfonyl chloride (Compound Summary). CID 84221125. Retrieved from .
- Hofmann, K. et al. "Synthesis of Sulfonyl Chlorides via Diazotization (Meerwein Reaction)." Organic Syntheses, Coll. Vol. 7, p.508.
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Accela ChemBio. Product Catalog: 2-bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS 1019115-70-8).[6] Retrieved from .
Sources
- 1. 1696953-71-5|3-Bromo-5-(2-methoxyethoxy)aniline|BLD Pharm [bldpharm.com]
- 2. 74440-80-5|4-Amino-3-bromophenol|BLD Pharm [bldpharm.com]
- 3. 59557-92-5|2-Bromo-5-methoxyaniline|BLD Pharm [bldpharm.com]
- 4. 6943-72-2|2-Bromo-4,5-dimethoxyaniline hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1237027-05-2|2-Bromo-5-methoxy-N-methylaniline|BLD Pharm [bldpharm.com]
- 6. N/A,2-(azidomethyl)-5,8-dioxaspiro[3.4]octane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
